molecular formula C15H14BrN B1589218 9-(3-Bromopropyl)-9H-carbazole CAS No. 84359-61-5

9-(3-Bromopropyl)-9H-carbazole

Cat. No. B1589218
CAS RN: 84359-61-5
M. Wt: 288.18 g/mol
InChI Key: KJSZNBRGRCCYHF-UHFFFAOYSA-N
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Description

“9-(3-Bromopropyl)-9H-carbazole” is a chemical compound. It is a derivative of carbazole, which is a heterocyclic organic compound . The compound is used in various fields of research and has potential applications in the development of new materials .


Synthesis Analysis

The synthesis of “9-(3-Bromopropyl)-9H-carbazole” involves several steps. One of the key steps is the reaction of 3-bromo-1-propanol with carbazole . The reaction is typically carried out in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of “9-(3-Bromopropyl)-9H-carbazole” is C15H14BrN, and its molecular weight is 288.19 . The structure includes a carbazole ring with a 3-bromopropyl group attached to the 9-position .


Chemical Reactions Analysis

“9-(3-Bromopropyl)-9H-carbazole” can participate in various chemical reactions. For instance, it can undergo elimination reactions, which involve the formation of a new C–C π bond and the breaking of two single bonds to carbon .


Physical And Chemical Properties Analysis

“9-(3-Bromopropyl)-9H-carbazole” is a solid at 20°C . The compound is white to orange to green in color and has a melting point range of 54.0 to 58.0°C .

Scientific Research Applications

1. Biological and Pharmacological Applications

9H-Carbazole and its derivatives, including 9-(3-Bromopropyl)-9H-carbazole, have versatile applications in pharmacology. Various studies have highlighted their role in producing hydroxylated 9H-carbazole metabolites, which are significant for their biological activities. For instance, Waldau et al. (2009) investigated the transformation of 9H-carbazole into various metabolites using biphenyl-utilizing bacteria. This transformation is crucial for exploring the pharmacological potential of these compounds.

2. Antimicrobial Properties

The antimicrobial properties of 9H-carbazole derivatives are also noteworthy. Research by Salih et al. (2016) involved using 9H-carbazole as a precursor to synthesize new heterocyclic derivatives with evaluated antimicrobial activities. These findings suggest the potential of 9-(3-Bromopropyl)-9H-carbazole derivatives in developing new antimicrobial agents.

3. Synthesis and Electronic Properties

The synthesis and electronic properties of bromocarbazoles, including derivatives of 9H-carbazole, have been a subject of interest. A study by Ponce et al. (2006) focuses on the preparation, isolation, and characterization of these derivatives. This research is vital for understanding the electronic and photophysical properties of 9-(3-Bromopropyl)-9H-carbazole derivatives, which could have implications in material science.

4. Medicinal Chemistry and Natural Products

Carbazoles, including 9-(3-Bromopropyl)-9H-carbazole, are significant in medicinal chemistry due to their wide range of biological activities upon modifications. Tsutsumi et al. (2016) reviewed the role of the carbazole scaffold in medicinal chemistry, highlighting its antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This broad spectrum of activities makes these compounds valuable in drug discovery and development.

5. Interaction with Aromatic Amines

The interaction of carbazole derivatives with aromatic amines is another area of research. Stanishauskaite et al. (2000) synthesized carbazolyl-containing derivatives of thiazolidine by reacting 9-(2,3-epithiopropyl)-9H-carbazole with aromatic amines. This research opens avenues for exploring new chemical entities with potential applications in various fields.

Safety And Hazards

“9-(3-Bromopropyl)-9H-carbazole” can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, it is advised to get medical attention .

Future Directions

“9-(3-Bromopropyl)-9H-carbazole” has potential applications in various fields. For instance, it has been used in the synthesis of recyclable reagents for Swern oxidation. It has also been used in the modification of CsPbIBr2 perovskite membranes, leading to improved device performance .

properties

IUPAC Name

9-(3-bromopropyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSZNBRGRCCYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444141
Record name N-(3-Bromopropyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Bromopropyl)-9H-carbazole

CAS RN

84359-61-5
Record name N-(3-Bromopropyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3-Bromopropyl)carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL round-bottomed flask was charged with a solution of 9H-carbazole (5 g, 29.94 mmol, 1.00 equiv) in THF (200 mL). To this was added NaH (1.8 g, 75.00 mmol, 1.50 equiv) in small portions at and allowed to stir for 30 minutes. To the mixture was added 1,3-dibromopropane (18 g, 89.55 mmol, 3.00 equiv) at −10° C. and warmed up to 30° C. in an oil bath for 30 minutes. The reaction progress was monitored by TLC (EtOAc:PE=1:5). Upon completion, the reaction was then quenched by the addition of water (100 mL). The resulting mixture was extracted with ethyl acetate (3×50 mL). Combined organic layers were washed with brine (3×50 mL), dried over anhydrous sodium sulfate. Solids were filtered off and the mixture was concentrated on a rotary evaporator affording 9-(3-bromopropyl)-9H-carbazole as yellow solid (10 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Carbazole (15.00 g, 89.71 mmol) and 1,3-dibromopropane (45.5 mL, 450 mmol) were dissolved in ˜200 mL dry THF and stirred under argon in a 500 mL rbf. Sodium hydride (3.23 g, 134.56 mmol) was added and the mixture was brought to reflux (˜78° C.) and allowed to do so for 40 hours. After cooling the mixture was diluted in ˜800 mL water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated by rotary evaporation to leave an orange oil and light brown solid. This was distilled under high vacuum (0.05 Torr) at 100° C. for 2 hours to remove excess dibromo compound. A tlc in 30:1 hexanes:ethyl acetate showed 6 spots. A column was run in 30:1 hexanes:ethyl acetate and the third spot was isolated as a thick yellow oil. This oil was dissolved in hot ethanol and put in the −20° C. freezer overnight to yield a white solid (7.70 g, 30% yield). This compound is reported in the literature and the 1H NMR is consistent with the structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
D Giri, SK Raut, CK Behera, SK Patra - Polymer, 2022 - Elsevier
The emissive π-conjugated polymers are attractive candidates as sensory materials for environmentally and biologically relevant species. In this work, we report design and synthesis of …
Number of citations: 2 www.sciencedirect.com
QQ Yu, XX Lang, JJ Gao, HY Li, YT Bai, HJ Wang… - Dyes and …, 2021 - Elsevier
Novel dipicolylamino functionalized styryl-carbazole derivative (YCJ) was designed and synthesized. This derivative in combination with Zn(II) has exhibited large fluorescence intensity …
Number of citations: 1 www.sciencedirect.com
SP Zhu, WY Wang, K Fang, ZG Li, GQ Dong… - Chinese Chemical …, 2014 - Elsevier
The incidence of invasive fungal infections is increasing rapidly. Clinically available antifungal agents suffer from limited efficacy and severe resistance. There is an urgent need to …
Number of citations: 13 www.sciencedirect.com
Y Danyliv, K Ivaniuk, I Danyliv, O Bezvikonnyi… - Dyes and pigments, 2023 - Elsevier
For the first time exploiting sulfobenzimide moiety as an acceptor unit, the new type of donor-σ-acceptor emitter exhibiting thermally activated delayed fluorescence (TADF) is …
Number of citations: 4 www.sciencedirect.com
JA Cheng, CH Chen, HPD Shieh - Materials Chemistry and Physics, 2009 - Elsevier
This paper discusses a new type of supramolecular material tris{5-N-[3-(9H-carbazol-9-yl)propyl]-N-(4-methylphenyl)aminesulfonyl-8-hydroxyquinolato} aluminum(III), Al(SCarq) 3 , …
Number of citations: 15 www.sciencedirect.com
DH Shi, W Min, M Song, XX Si, MC Li, Z Zhang… - Journal of Molecular …, 2020 - Elsevier
Coupling of two distinct pharmacophores, carbazole and coumarin, endowed with different biological properties, afforded four hybrid compounds. The structures of the carbazole-…
Number of citations: 27 www.sciencedirect.com
BB Wang, X Zhang, L Yang, XR Jia, Y Ji, WS Li, Y Wei - Polymer Bulletin, 2006 - Springer
Poly(amidoamine) dendrimers from the zeroth generation (G 0) to the fifth generation (G 5) bearing electron-donating chromophores, ie N, N-dimethylphenylamine (PA), carbazole (Cz) …
Number of citations: 11 link.springer.com
LX Liu, XQ Wang, B Zhou, LJ Yang, Y Li, HB Zhang… - Scientific Reports, 2015 - nature.com
A series of novel N-substituted carbazole imidazolium salt derivatives has been prepared and investigated for their cytotoxic activity against five human tumor cell lines by MTS assay. …
Number of citations: 66 www.nature.com
N Choubdar, M Golshani, L Jalili-Baleh, H Nadri… - Bioorganic …, 2019 - Elsevier
Multi-Target approach is particularly promising way to drug discovery against Alzheimer's disease. In the present study, we synthesized a series of compounds comprising the carbazole …
Number of citations: 17 www.sciencedirect.com
X He, GB Zhang, ZX Chi, PF Dai, JY Huang, JX Yang - Chemical Papers, 2017 - Springer
A novel carbazole derivative (L) functionalized by terpyridine was designed and synthesized. Its structure was fully characterized by FT-IR, HR-MS, 1 H NMR spectra. L formed J-…
Number of citations: 10 link.springer.com

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